molecular formula C23H30BrN3O4 B2854534 Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate CAS No. 887589-51-7

Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate

Cat. No. B2854534
CAS RN: 887589-51-7
M. Wt: 492.414
InChI Key: GDVZNKRMLBEKNY-UHFFFAOYSA-N
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Description

“Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate” is a chemical compound with the CAS Number: 887589-51-7 . It has a molecular weight of 492.41 and its IUPAC name is butyl 6-bromo-4-[4-(tert-butoxycarbonyl)-1-piperazinyl]-2-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H30BrN3O4/c1-5-6-13-30-21(28)19-15-20(17-14-16(24)7-8-18(17)25-19)26-9-11-27(12-10-26)22(29)31-23(2,3)4/h7-8,14-15H,5-6,9-13H2,1-4H3 . This code provides a specific description of the structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at room temperature .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to further chemical modifications, allowing for the development of a range of therapeutic molecules. For instance, the tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, which can be removed under mild acidic conditions .

Precursor for Biologically Active Compounds

The presence of the piperazine and quinoline moieties makes it a potential precursor for compounds with biological activities. Quinoline derivatives are known for their antimalarial properties, while piperazines are found in many pharmaceutical drugs with diverse therapeutic effects .

Material Science

In material science, this compound could be used to synthesize novel organic frameworks with potential applications in catalysis, gas storage, or as sensors. The bromine atom offers a site for further functionalization, such as coupling reactions that can lead to the formation of larger, complex structures .

Dipeptide Synthesis

The tert-butoxycarbonyl-protected amino acid derivatives, similar in structure to the compound , have been utilized in the synthesis of dipeptides. These dipeptides are valuable in studying protein functions and in the development of peptide-based drugs .

Solvent Applications

Derivatives of this compound, particularly those with ester functionalities, have been used as solvents in various industrial applications, including coatings, inks, and adhesives. The unique properties of these solvents can be attributed to the presence of the tert-butyl group .

Polymerization Initiator

The tert-butyl group within the compound’s structure can act as an initiator in polymerization reactions. This application is crucial in the production of polymers with specific properties for use in plastics, fibers, and other materials .

Synthesis of Natural Product Analogues

Compounds with similar structural features have been synthesized as analogues of natural products, such as Indiacen A and Indiacen B. These analogues can be used to study the biological activities and therapeutic potentials of the natural products .

Chemical Research and Development

In R&D, this compound can be used to develop new synthetic methodologies or as a model compound for mechanistic studies. Its complex structure provides a challenge for synthetic chemists and can lead to the discovery of new reactions and techniques .

Safety and Hazards

The safety information available indicates that this compound may pose some hazards. The exact nature of these hazards is not specified, but the product is associated with an exclamation mark pictogram and a warning signal word .

properties

IUPAC Name

butyl 6-bromo-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BrN3O4/c1-5-6-13-30-21(28)19-15-20(17-14-16(24)7-8-18(17)25-19)26-9-11-27(12-10-26)22(29)31-23(2,3)4/h7-8,14-15H,5-6,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVZNKRMLBEKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate

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